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CAS No.: 284664-84-2

Cat. No.: B1627838

Get Quote

Executive Summary and Mechanistic Rationale
In advanced Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of a deuterated

solvent dictates the resolution, temperature range, and chemical integrity of the experiment.

While standard solvents like chloroform-d or dimethyl sulfoxide-d₆ suffice for routine analysis,

the structural elucidation of highly non-polar organometallic complexes, fluxional molecules,

and lipidic assemblies often requires specialized environments.

3-Methylhexane-d16 (C₇D₁₆) is a premium, fully deuterated aliphatic hydrocarbon solvent. Its

primary utility lies in its exceptional low-temperature capabilities and its strictly non-aromatic

nature.

Causality of Solvent Selection:

Cryogenic Liquid Range: Standard non-polar solvents fail at low temperatures; cyclohexane-

d₁₂ freezes at 6.5 °C, and benzene-d₆ freezes at 5.5 °C. While toluene-d₈ remains liquid

down to -95 °C, its aromatic ring creates Aromatic Solvent Induced Shifts (ASIS) that can
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drastically alter the chemical shifts of the analyte. 3-Methylhexane-d16 remains liquid down

to -119 °C [1], allowing Variable Temperature (VT) NMR studies down to -100 °C without

ASIS interference.

Inert Non-Polarity: As a saturated alkane, it provides an environment devoid of π-π

interactions or hydrogen bonding, ensuring that observed molecular conformations and weak

intermolecular forces are intrinsic to the analyte, not solvent-induced.

Physicochemical Properties
To ensure experimental integrity, researchers must account for the physical constraints of the

solvent. The low boiling point necessitates careful handling to prevent solvent evaporation

during sample preparation, while the low density affects the shimming profile compared to

heavier halogenated solvents.

Table 1: Physicochemical Properties of 3-Methylhexane-d16

Property Value
Mechanistic Implication for
NMR

Molecular Formula C₇D₁₆
Fully deuterated; minimizes

solvent proton background.

Molecular Weight 116.30 g/mol N/A

Melting Point -119 °C

Enables extreme low-

temperature VT-NMR without

freezing [1].

Boiling Point 91 °C

High volatility; requires sealed

NMR tubes for long

acquisitions.

Density (at 25 °C) 0.798 g/mL
Low density requires distinct Z-

shim adjustments vs. CDCl₃.

Isotopic Purity 98 atom % D

2% residual protons will

appear as broad background

signals.
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NMR Chemical Shifts and Spectral Characteristics
Because 3-Methylhexane-d16 is an asymmetric, branched alkane, its residual solvent signals

are complex. The presence of deuterium (Spin I = 1) fundamentally alters the spectral

appearance compared to its proteo-analog [2].

Residual ¹H NMR Shifts
In a 98% D enriched sample, the residual protons are randomly distributed. Because these

protons are coupled to adjacent deuterium atoms, the signals do not appear as sharp multiplets

(as seen in proteo-3-methylhexane [3]), but rather as broad, unresolved humps due to complex

coupling and the quadrupolar relaxation of deuterium.

¹³C NMR Shifts
The ¹³C spectrum of 3-methylhexane features seven distinct carbon environments [3]. In the

deuterated analog, these signals are shifted slightly upfield (isotopic shielding effect, ~0.3–0.5

ppm per attached D) and are heavily split by carbon-deuterium coupling.

CD₃ groups: Split into 1:3:6:7:6:3:1 septets (

Hz).

CD₂ groups: Split into 1:2:3:2:1 pentets (

Hz).

CD group: Split into a 1:1:1 triplet.

Table 2: Expected Chemical Shifts for 3-Methylhexane-d16
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Nucleus Functional Group
Approximate Shift
(ppm)

Multiplicity &
Appearance

¹H
Residual Methyls

(CH/CD₃)
0.80 – 0.95

Broad, overlapping

multiplets

¹H
Residual

Methylene/Methine
1.15 – 1.30

Broad, overlapping

multiplets

¹³C CD₃ (Terminal/Branch) ~10.5, ~13.5, ~18.5
Septets (

Hz)

¹³C CD₂ (Chain) ~19.5, ~29.0, ~38.0
Pentets (

Hz)

¹³C CD (Methine Branch) ~33.5
Triplet (

Hz)

(Note: Chemical shifts are referenced to TMS at 0.0 ppm. Exact values fluctuate slightly based

on absolute temperature and concentration).

Experimental Protocol: Low-Temperature VT-NMR
Workflow
When conducting low-temperature NMR, the protocol must be a self-validating system.

Dissolved oxygen becomes highly problematic at low temperatures, and the complex deuterium

profile of 3-methylhexane-d16 can cause spectrometer lock instability. The following protocol

mitigates these issues.

Step-by-Step Methodology
Step 1: Sample Preparation in an Inert Atmosphere

Inside a nitrogen or argon-filled glovebox, weigh the analyte (typically 5–15 mg for ¹H, 30–50

mg for ¹³C).

Dissolve the analyte in 0.6 mL of 3-Methylhexane-d16.
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Transfer the solution to a high-quality, heavy-wall NMR tube (e.g., Norell or Wilmad 528-PP)

equipped with a J. Young valve to prevent solvent evaporation and atmospheric

contamination.

Step 2: Freeze-Pump-Thaw (FPT) Degassing Causality: Oxygen is paramagnetic. As

temperature drops, O₂ solubility increases, which drastically broadens NMR lines (shortening

) and alters

relaxation times.

Attach the J. Young NMR tube to a Schlenk line.

Submerge the tube in liquid nitrogen (77 K) until the 3-methylhexane-d16 is completely

frozen solid.

Open the valve to high vacuum for 5 minutes to remove headspace gases.

Close the valve and thaw the sample in a room-temperature water bath. Watch for gas

bubbles escaping the liquid.

Repeat this cycle three times to ensure complete removal of dissolved O₂.

Step 3: Coaxial Insert Addition (The Self-Validating Lock) Causality: 3-Methylhexane-d16 has

multiple deuterium signals. Spectrometer auto-lock systems may "jump" between these signals

during temperature changes, causing field drift.

Under inert conditions, insert a sealed capillary (coaxial insert) containing a standard locking

solvent with a single, sharp deuterium resonance (e.g., Acetone-d₆ or a TMS/CD₂Cl₂

mixture).

Instruct the spectrometer to lock onto the capillary's signal rather than the bulk solvent.

Step 4: VT Probe Equilibration and Acquisition

Insert the sample into the spectrometer.

Lower the temperature in 10 °C decrements.
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Critical: Allow the probe to equilibrate for at least 10 minutes at each step. Rapid cooling

causes thermal gradients across the sample, leading to convection currents that destroy

resolution and shim profiles.

Re-tune and re-match the probe at the final target temperature (e.g., -90 °C), as the

dielectric constant of the solvent changes with temperature.

Acquire data.

Workflow Visualization
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Click to download full resolution via product page

Workflow for low-temperature NMR using 3-Methylhexane-d16.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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